2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide
Description
Properties
IUPAC Name |
2-[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-15-7-9-17(10-8-15)21-18(11-24)22(26)28-23(19(21)12-25)30-14-20(29)27-13-16-5-3-2-4-6-16/h2-10H,13-14H2,1H3,(H2,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUUUMOWNJLLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound's structure features a pyridine ring with multiple substituents, including amino and cyano groups, along with a sulfanyl linkage to a benzylacetamide moiety. The synthesis typically involves several steps:
- Preparation of the Pyridine Ring : This is achieved through condensation reactions involving appropriate precursors such as aldehydes and nitriles.
- Introduction of Substituents : Amino, cyano, and phenyl groups are introduced via nucleophilic substitution reactions.
- Formation of the Sulfanyl Linkage : The final step involves linking the sulfanyl group to the acetamide moiety.
The molecular formula for this compound is with a molecular weight of approximately 399.468 g/mol .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives containing dicyanopyridine structures have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. The mechanism often involves DNA binding and inhibition of DNA-dependent enzymes .
Antimicrobial Properties
Research has also explored the antimicrobial potential of related compounds. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The effectiveness is often evaluated using broth microdilution methods according to CLSI guidelines, indicating that these compounds could serve as promising candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Antitumor Activity in Cell Lines : In vitro studies using human lung cancer cell lines (A549, HCC827) revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
- Mutagenicity Testing : Compounds structurally akin to this compound were tested for mutagenic potential using Salmonella typhimurium. Results indicated that these compounds could induce mutations, suggesting a need for further investigation into their safety profiles .
Research Findings Summary Table
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1. This enzyme plays a crucial role in DNA methylation, which is implicated in the regulation of gene expression and has been associated with various cancers.
Applications in Research and Medicine
-
Cancer Treatment :
- Targeting Epigenetic Regulation : As a DNMT1 inhibitor, this compound is being explored for its potential to reverse aberrant gene silencing in cancer cells.
- Case Studies : Preliminary studies indicate that similar compounds have shown efficacy in reducing tumor growth in various cancer models, suggesting potential for clinical applications.
-
Neurodegenerative Diseases :
- The modulation of epigenetic factors may also extend to neurodegenerative diseases where gene expression plays a critical role. Research is ongoing to explore this potential.
-
Metabolic Disorders :
- The unique structure of this compound may allow for exploration in metabolic disorders, where epigenetic changes influence disease progression.
Comparative Analysis with Related Compounds
A comparative analysis highlights the distinct features and potential applications of 2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide against other compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino-3-cyano-pyridine derivatives | Similar pyridine core | Potential DNMT inhibitors |
| N-Benzylacetamide | Contains benzylacetamide structure | General medicinal applications |
| 3,5-Dicyano-pyridine derivatives | Dicyano groups but different cores | Diverse biological activities |
This comparison underscores the unique combination of functionalities present in this compound, which may confer unique properties not observed in other compounds.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that require optimization for yield and purity. Techniques such as chromatography are commonly employed to purify the final product.
Q & A
Q. How can researchers optimize the synthetic yield of 2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide?
- Methodological Answer : Optimizing synthetic yield requires a multi-step approach:
- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to enhance pyridine ring formation (common in heterocyclic synthesis) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Confirm purity via TLC or HPLC .
- Reaction Monitoring : Track reaction progress using in-situ NMR or LC-MS to identify bottlenecks (e.g., incomplete sulfanyl group incorporation) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use / NMR to verify the pyridine core, cyano groups, and benzylacetamide moiety. Compare spectra with PubChem data for analogous compounds .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities, particularly for the sulfanyl linkage .
Q. How can solubility and stability be evaluated under experimental conditions?
- Methodological Answer :
- Solubility Profiling : Use the shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol). Measure saturation points via UV-Vis spectroscopy .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor changes via LC-MS. Store samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Degradation Pathways : Use OECD 308 guidelines to assess hydrolysis/photolysis in simulated aquatic systems. Monitor metabolites via high-resolution mass spectrometry (HRMS) .
- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and measure tissue concentrations using -labeled analogs. Apply fugacity models to predict partitioning .
Q. How can contradictory bioactivity data in cytotoxicity assays be resolved?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., HepG2) and passage numbers. Include positive controls (e.g., doxorubicin) and normalize data to cell viability metrics (MTT assay) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to account for batch variability. Report effect sizes and confidence intervals .
Q. What computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 isoforms. Validate with molecular dynamics simulations (GROMACS) .
- QSAR Modeling : Corporate substituent effects (e.g., 4-methylphenyl vs. cyclopropylmethoxy variants from ) to predict ADMET properties .
Q. How can stability in biological matrices (e.g., plasma) be assessed during pharmacokinetic studies?
- Methodological Answer :
- Matrix Spiking : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS. Use stabilizers (e.g., EDTA) to inhibit enzymatic hydrolysis .
- Metabolite Identification : Employ HRMS with MSE data-independent acquisition to detect phase I/II metabolites .
Q. What strategies mitigate data contradictions in SAR studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate inhibitory activity using enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays .
- Crystallographic Validation : Resolve target-ligand co-crystals (e.g., with kinases) to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
